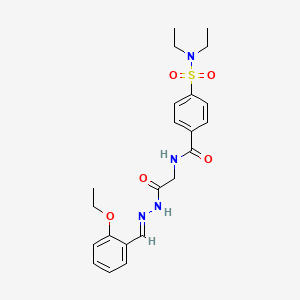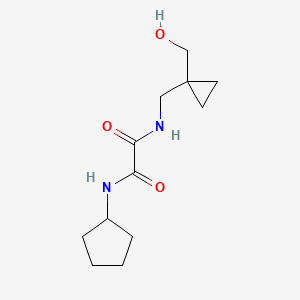![molecular formula C13H19FN2O B2856392 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2197892-08-1](/img/structure/B2856392.png)
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a chemical compound that features a fluoropyridine moiety linked to a cyclohexanamine structure
Métodos De Preparación
The synthesis of 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves the following steps:
Fluorination of Pyridine: The fluoropyridine moiety can be synthesized through various methods, such as the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine.
Formation of the Cyclohexanamine Structure: The cyclohexanamine structure can be synthesized through standard organic synthesis techniques.
Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the cyclohexanamine structure under appropriate conditions to form the desired compound.
Análisis De Reacciones Químicas
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide, leveraging the biological activity of the fluoropyridine moiety.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in both medicinal and agricultural applications .
Comparación Con Compuestos Similares
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:
Propiedades
IUPAC Name |
4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGIJLZBMWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2856310.png)

![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2856313.png)
![3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2856315.png)
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)







